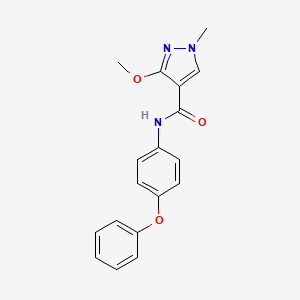

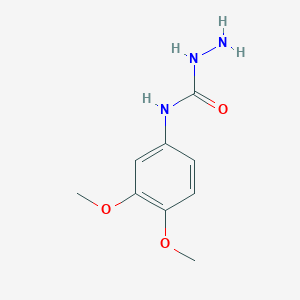

![molecular formula C20H17N3OS B2552141 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole CAS No. 383145-94-6](/img/structure/B2552141.png)

3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific compound is not directly studied in the provided papers, but related compounds with similar functional groups have been analyzed. These studies provide insights into the physical and chemical properties, molecular structure, and potential reactivity of such triazole derivatives.

Synthesis Analysis

The synthesis of related triazole compounds involves various strategies, including the condensation of thiosemicarbazides and the cyclization of hydrazonothioates. For instance, the synthesis of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole involves the interaction of different aromatic moieties and the formation of a triazole ring . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

X-ray diffraction (XRD) studies have been used to determine the crystal structure of triazole derivatives, revealing the presence of tautomeric forms and the preference for certain tautomers based on the substituents' electronic properties . The molecular structure is further analyzed using computational methods such as Density Functional Theory (DFT), which provides insights into the geometrical parameters and the electronic distribution within the molecule .

Chemical Reactions Analysis

The reactivity of triazole derivatives is influenced by the presence of various functional groups. For example, the sulfur atom in the methylthio group is identified as an active center for electrophilic and radical attacks, while the site for nucleophilic substitution is medium-dependent . The molecular electrostatic potential (MEP) maps from computational studies can indicate possible sites for nucleophilic attack, such as the nitrogen atoms in the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from experimental techniques like FT-IR, UV-Vis, and NMR spectroscopy, as well as theoretical calculations. These studies reveal information about vibrational wavenumbers, electronic transitions, and nuclear magnetic resonance properties . Theoretical calculations also provide data on global and local chemical activity descriptors, non-linear optical behaviors, and hyperpolarizability values .

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis and Biological Activities

A study focused on the facile synthesis of a group of 1,2,4-triazole derivatives, which are structurally similar to the compound . These derivatives exhibited significant cytotoxic, antibacterial, and antifungal activities, underlining the potential of such compounds in medicinal chemistry and drug design (Sumangala et al., 2012).

Antioxidative Activity

Research into S-substituted derivatives of 1,2,4-triazole-5-thiones revealed noteworthy antioxidative properties. This suggests a potential application in combating oxidative stress, a factor in various diseases (Tumosienė et al., 2014).

Tautomeric Preferences

Studies on the tautomerism of azacycles related to 1,2,4-triazoles provide insight into the structural dynamics of these compounds. Understanding these dynamics is crucial for their application in areas like coordination chemistry and as ligands in metal complexes (Buzykin et al., 2008; Buzykin et al., 2006).

Biological Activities and Applications

Antimicrobial Properties

Several studies have synthesized and evaluated 1,2,4-triazole derivatives for their antimicrobial activities. These compounds have shown promising results against various bacterial and fungal pathogens, indicating their potential in developing new antimicrobials (Almajan et al., 2010; Qingcu, 2014).

Fries Rearrangement and Structural Analysis

Research on the Fries rearrangement of N-acylated 1,2,4-triazoles led to the synthesis of compounds with detailed structural and theoretical analysis. This work contributes to the understanding of reaction mechanisms and structural intricacies of 1,2,4-triazole derivatives (Moreno-Fuquen et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-methylsulfanyl-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-25-20-22-21-19(23(20)16-10-3-2-4-11-16)14-24-18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZGDIFVFRKLTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

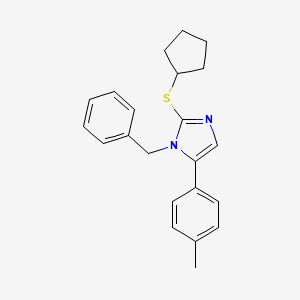

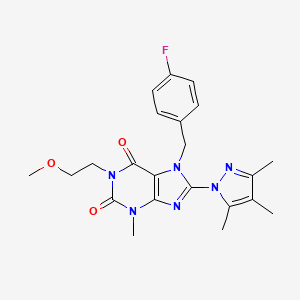

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)

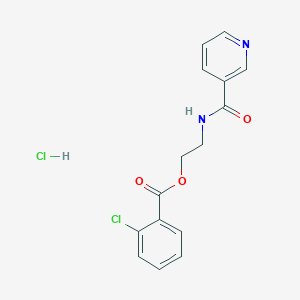

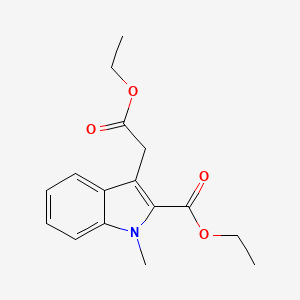

![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2552070.png)

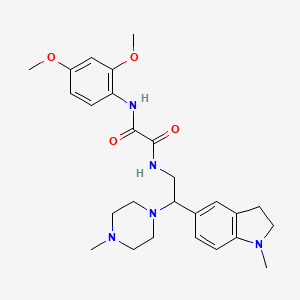

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)

![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)

![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)